2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Description
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS: 1250996-75-8, MFCD17016675) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain. Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31), and it is commonly used as a key intermediate in pharmaceutical synthesis, particularly for neurological and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the azabicyclo[3.2.1]octane scaffold contributes to conformational rigidity, influencing receptor binding .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRMSHLCTZMJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step involves the acylation of the azabicyclo[3.2.1]octane with acetic acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound participates in redox reactions due to its reactive functional groups:
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Mechanistic Insight : The Boc group remains stable under these conditions, protecting the nitrogen atom during transformations .
Substitution and Elimination
The bicyclic framework enables nucleophilic substitution and elimination pathways:
Protection/Deprotection of the Boc Group
The Boc group is strategically manipulated in multi-step syntheses:
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Example : In opioid receptor ligand synthesis, Boc deprotection is critical for introducing sulfonamide or other pharmacophores .
Hydrolysis Reactions
The nitrile derivative of this compound undergoes hydrolysis to form carboxamides or carboxylic acids:
Scientific Research Applications
Key Properties
- Molecular Formula :
- Molecular Weight : 269.3367 g/mol
- MDL Number : MFCD17016675
- Purity : ≥95% available from various suppliers .
Medicinal Chemistry
The compound is of interest in the development of novel pharmaceuticals due to its structural properties that may influence biological activity. Its azabicyclo structure is known to mimic certain neurotransmitters and has potential applications in treating neurological disorders.
Case Study: Neuropharmacology
Research indicates that derivatives of azabicyclo compounds can act as ligands for neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety. For instance, compounds similar to this one have shown promise in modulating serotonin receptors, which are crucial in mood regulation.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Applications:
- Building Block : It can be used to synthesize more complex structures by undergoing various chemical reactions such as esterification and amide formation.
- Protecting Group : The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines during synthetic procedures, facilitating selective reactions without interfering with other functional groups.
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Example:
In studies involving enzyme kinetics, the compound can be used to probe the active sites of enzymes that are involved in amino acid metabolism, providing insights into their mechanisms of action.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of drugs targeting neurotransmitter systems | New treatments for neurological disorders |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Enhanced synthetic pathways |
| Biochemical Studies | Assay development for studying enzyme interactions | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The rigid bicyclic structure of the compound allows for precise interactions with target molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
(a) 2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic Acid (CAS: 1375471-83-2)
- Molecular Formula: C₁₄H₂₃NO₄ (MW: 269.34).
- Key Differences : The Boc group is attached to the 8-position nitrogen instead of the 3-position, altering steric and electronic properties. This isomer exhibits distinct solubility profiles (stable at room temperature vs. 2–8°C storage for the 3-Boc variant) .
- Applications : Used in antiviral drug candidates, such as maraviroc analogues, due to improved metabolic stability .
(b) 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic Acid (CAS: 1250997-29-5)
- Molecular Formula: C₁₃H₂₁NO₄ (MW: 255.31).
- Key Differences: Replaces the acetic acid side chain with a carboxylic acid directly on the bicyclic scaffold.
(c) Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate (CAS: 91690-87-8)
(a) Gamma-Secretase Modulators
Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine (EP3177536A1) leverage the azabicyclo core for Alzheimer’s disease treatment by modulating amyloid-beta peptide production. The Boc-protected variant’s rigidity enhances binding to the gamma-secretase complex .
(b) Antiviral Agents
In maraviroc analogues (e.g., 3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl derivatives), the Boc group aids in stabilizing intermediates during reductive amination steps, as seen in the synthesis of 4,4-difluoro-N-((1S)-3-(3-azabicyclo[3.2.1]octan-8-yl)propyl)cyclohexanecarboxamide .
(c) Farnesoid X Receptor Agonists
Compounds like tropifexor (INN: 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid) demonstrate the scaffold’s versatility in targeting nuclear receptors for metabolic disorders .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid, with CAS number 1250996-75-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₄H₂₃NO₄
- Molecular Weight : 255.31 g/mol
- MDL Number : MFCD17016675
- Purity : ≥95% .
The compound is structurally related to azabicyclo compounds, which have been shown to interact with various biological targets, including receptors and enzymes. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for modulation of biological activity through protection of functional groups during synthesis or in vivo stability.
Potential Biological Targets
- Kappa Opioid Receptors : Research indicates that derivatives of azabicyclo compounds exhibit selective antagonism at kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation .
- Topoisomerases : Compounds similar to this compound have been studied for their ability to inhibit bacterial topoisomerases, suggesting potential antibacterial properties .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related azabicyclo compounds. For instance, modifications to the azabicyclo structure have led to potent inhibitors against Gram-positive and Gram-negative bacteria, showcasing minimal inhibitory concentrations (MICs) as low as 0.03125 µg/mL against multidrug-resistant strains .
| Compound | Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7a | E. coli DNA gyrase | <0.03125 | |
| Azabicyclo derivative | Kappa opioid receptor | 20 nM |
Case Studies
- Study on Kappa Opioid Receptor Antagonism : A study investigated a series of azabicyclo derivatives that demonstrated potent kappa opioid receptor antagonism with significant brain exposure, indicating potential therapeutic applications in pain management and addiction treatment .
- Antibacterial Efficacy : Another study focused on the antibacterial activity of azabicyclo derivatives against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in vitro and in vivo .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid?
The synthesis typically involves three key steps:
- Core structure formation : Construct the 3-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization of a precursor such as 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-12-2) using reductive amination or acid-catalyzed ring closure .
- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine functionality. This step is critical for preventing unwanted side reactions during subsequent functionalization .
- Acetic acid side-chain attachment : Employ coupling reagents like EDC/HOBt to conjugate the acetic acid moiety to the bicyclic core. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity (>95%) .
Q. How is the compound characterized, and what analytical standards are used to validate its structure?
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : The tert-butyl group in the Boc moiety appears as a singlet at δ 1.4–1.5 ppm. The azabicyclo[3.2.1]octane protons show distinct splitting patterns (e.g., δ 2.8–3.2 ppm for bridgehead protons) .
- ¹³C NMR : The carbonyl carbon of the Boc group resonates at δ 155–160 ppm, while the bicyclic carbons appear between δ 25–60 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 312.22 (calculated for C₁₅H₂₅NO₄) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity, with retention times cross-referenced against analytical standards (e.g., ISO-octane derivatives) .
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s synthetic utility?
The Boc group:
- Protects the amine : Prevents nucleophilic attack or undesired side reactions during functionalization of the bicyclic core .
- Facilitates purification : Enhances solubility in organic solvents (e.g., DCM, THF), simplifying isolation via extraction or chromatography.
- Enables selective deprotection : Removable under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), allowing downstream modifications .
Advanced Research Questions
Q. How can computational modeling optimize the stereochemical outcomes of the azabicyclo[3.2.1]octane core?
- Conformational analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for the bicyclic structure, guiding solvent selection (e.g., toluene for steric control) .
- Transition-state modeling : IRC (intrinsic reaction coordinate) analysis identifies stereochemical bottlenecks during cyclization, enabling chiral auxiliary use to enforce endo or exo selectivity .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes), informing structural modifications for activity optimization .
Q. What strategies mitigate degradation of the Boc group during storage or experimental conditions?
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Lyophilization or desiccant-packed containers reduce moisture exposure .
- pH control : Maintain neutral conditions (pH 6–8) during reactions; avoid strong acids/bases unless intentional deprotection is required .
- Stability monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS track hydrolytic byproducts (e.g., tert-butanol and CO₂) .
Q. How can researchers design bioactivity assays for this compound despite limited prior data?
- Target selection : Prioritize receptors with structural homology to known azabicyclo targets (e.g., sigma receptors or monoamine transporters) .
- Assay types :
- Binding affinity : Radioligand displacement assays (³H-labeled antagonists) quantify IC₅₀ values .
- Functional activity : Calcium flux or cAMP assays evaluate agonism/antagonism in transfected cell lines .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH cofactor) assesses CYP450-mediated degradation, with LC-MS/MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
